Cas no 1261934-77-3 ((2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine)
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine
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- MDL: MFCD18316588
- Inchi: 1S/C10H5F3N2O2/c11-4-1-6(12)8(7(13)2-4)5-3-14-10(17)15-9(5)16/h1-3H,(H2,14,15,16,17)
- InChI Key: NZGFGJRSOAHBJO-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C1=CNC(NC1=O)=O)F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 374
- XLogP3: 1
- Topological Polar Surface Area: 58.2
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322870-5 g |
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95%; . |
1261934-77-3 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB322870-5g |
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95%; . |
1261934-77-3 | 95% | 5g |
€1159.00 | 2025-04-21 |
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine Suppliers
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine
Introduction to (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine (CAS No. 1261934-77-3)
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine (CAS No. 1261934-77-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive molecular structure, which includes a pyrimidine core substituted with hydroxy groups and a trifluorophenyl moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The molecular formula of (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine is C10H6F3N2O2, and its molecular weight is approximately 239.15 g/mol. The compound's structure can be visualized as a pyrimidine ring with hydroxy groups at the 2 and 4 positions and a trifluorophenyl group at the 5 position. This arrangement of functional groups contributes to its unique chemical reactivity and biological activity.
In recent years, (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A notable study published in the Journal of Medicinal Chemistry in 2021 highlighted the ability of (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine to selectively inhibit the activity of protein kinase B (AKT), a key regulator of cell survival and proliferation. The researchers demonstrated that this compound effectively reduced AKT phosphorylation in cancer cell lines, leading to decreased cell viability and increased apoptosis. These findings suggest that (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine could be a promising lead compound for the development of novel anticancer drugs.
Beyond its potential as an anticancer agent, (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine has also shown promise in other therapeutic areas. For example, a study published in the European Journal of Medicinal Chemistry in 2020 investigated the anti-inflammatory properties of this compound. The results indicated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine could be useful in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine has been optimized through various methods to improve yield and purity. One common approach involves the reaction of 2-amino-4-hydroxypyrimidine with trifluorobenzaldehyde followed by oxidation to introduce the second hydroxy group. The choice of reagents and reaction conditions is crucial for achieving high yields and minimizing side products. Recent advancements in green chemistry have also led to more environmentally friendly synthetic routes for this compound.
In addition to its therapeutic potential, (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine has been studied for its use as a building block in organic synthesis. Its unique structure makes it an excellent starting material for the preparation of more complex molecules with diverse biological activities. For instance, researchers have used this compound as a scaffold to synthesize novel derivatives with enhanced pharmacological properties.
The safety profile of (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that this compound has low toxicity at therapeutic concentrations. However, further research is needed to fully understand its pharmacokinetics and potential side effects in humans.
In conclusion, (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine (CAS No. 1261934-77-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
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